2-Ethoxypyrazine

説明

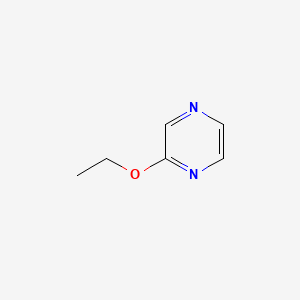

Structure

3D Structure

特性

IUPAC Name |

2-ethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIUKJHILQVQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878914 | |

| Record name | 2-Ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38028-67-0 | |

| Record name | 2-Ethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38028-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxypyrazine

Established Synthetic Routes to 2-Ethoxypyrazine and its Analogues

The creation of the this compound scaffold relies on several well-documented synthetic approaches.

The formation of the pyrazine (B50134) ring is a cornerstone of pyrazine synthesis. researchgate.net One of the most fundamental and classical routes involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.nettandfonline.com This method, while straightforward, often proceeds via a dihydropyrazine (B8608421) intermediate which is subsequently oxidized to the aromatic pyrazine. tandfonline.comsciencemadness.org Various oxidizing agents, such as manganese dioxide (MnO2) and even oxygen, have been employed for this aromatization step, though these methods can have drawbacks like high catalyst loading or scientific limitations. tandfonline.com A greener approach involves the use of potassium tert-butoxide in aqueous methanol (B129727) at room temperature, which facilitates both the condensation and subsequent aromatization in a one-pot reaction. tandfonline.comtandfonline.com

Another direct ring closure approach is the spontaneous intramolecular cyclization of an α-aminoketone. researchgate.net This method relies on the inherent reactivity of the molecule to form the pyrazine ring structure. Additionally, the reaction of diamines with diols in the vapor phase over a granular alumina (B75360) catalyst represents another pathway to pyrazine compounds. tandfonline.comtandfonline.com

Condensation reactions are pivotal in building the pyrazine framework. The reaction between a 1,2-diketone and a 1,2-diamine is a prime example of a condensation reaction leading to pyrazine formation. researchgate.net For instance, the synthesis of 2-methyl-3-ethoxypyrazine can involve the condensation of ethyl glyoxal (B1671930) with 2-methylaminoacetophenone or similar precursors, followed by dehydration and ring closure. ontosight.ai The reaction of α-hydroxy ketones with 1,2-diamines, often catalyzed by manganese dioxide, also proceeds through a tandem oxidation-condensation process to yield pyrazines. tandfonline.com Furthermore, condensation reactions of diamines with epoxides, catalyzed by copper-chromium, and condensation between alkanolamines are also reported methods for pyrazine synthesis. tandfonline.comtandfonline.com It has also been noted that 2-(2-Chlorophenyl)-6-ethoxypyrazine can undergo condensation reactions with aldehydes or ketones to form imines. smolecule.com

Introducing alkyl and alkoxy groups onto a pre-existing pyrazine ring is a key strategy for creating derivatives like this compound. While pyrazines are generally resistant to electrophilic substitution due to their electron-deficient nature, the use of pyrazine 1-oxides can overcome this challenge. clockss.org The reaction of pyrazine 1-oxides with electrophiles in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) and N,N,N',N'-tetramethylethylenediamine (TMEDA) allows for efficient alkylation and acylation at the 2-position. clockss.org The resulting 2-alkylpyrazine 1-oxides can then be deoxygenated to yield the final product. clockss.org For the synthesis of 2-amino-6-ethoxypyrazine, a process involving the reaction of α-iminodiacetonitriles with alcohols in the presence of hydrogen halides or alkali/alkaline earth compounds has been described. google.com

The use of specific precursor molecules is a versatile strategy for synthesizing substituted pyrazines. For example, 2-amino-6-ethoxypyrazine can be prepared from α-iminodiacetonitrile. google.com This involves the cyclization of dinitrile compounds. google.com In a different approach, a precursor-based method was used to synthesize a copper(I) halide mononuclear hybrid containing this compound. rsc.org In this synthesis, 0D-CuI(PPh3)3 was used as a precursor, which then reacted with this compound in a solution of CH2Cl2/toluene. rsc.org Another documented synthesis involves creating crystals of a coordination polymer by the slow diffusion of a solution of K[Cu(CN)2] and a solution of this compound in an H2O/EtOH mixture. iucr.orgnih.gov

Alkylation and Alkoxylation Strategies

Mechanistic Investigations of this compound Formation and Transformation

Understanding the mechanisms behind the formation and reactions of this compound is crucial for controlling and optimizing its synthesis and applications.

The thermal decomposition of ethoxypyrazines has been the subject of kinetic studies to elucidate the reaction mechanisms. A study on the first-order thermal decomposition of this compound into ethylene (B1197577) and the corresponding hydroxypyrazine was conducted between 650 and 713 K. rsc.org The rate of this elimination reaction was compared to that of other ethoxy-substituted aza-aromatic compounds. rsc.org It was found that the electronic effects of the nitrogen atom(s) in the ring are generally small, with the C–N π-bond order being a more significant factor influencing the reaction rate. rsc.org The study also noted that for 2-ethoxypyrimidine, the statistically corrected rate per ring nitrogen is unexpectedly low, which may be due to the difficulty in achieving a coplanar transition state. rsc.org

Further research on the gas-phase thermolysis of related azines has provided additional insights into the mechanisms of thermal eliminations. researchgate.net These studies often involve analyzing the nature and composition of the pyrolysis products to deduce the reaction pathways. researchgate.net Computational studies on the thermal decomposition of ethoxyquinolines and ethoxyisoquinolines have also been performed, revealing that the elimination of ethylene to produce a keto tautomer is generally favored both kinetically and thermodynamically. researchgate.net These computational models help in understanding the transition state structures and energy barriers involved in the elimination process. researchgate.net

Compound Names

| Compound Name |

| This compound |

| 2-Methyl-3-ethoxypyrazine |

| 2-(2-Chlorophenyl)-6-ethoxypyrazine |

| 2-Amino-6-ethoxypyrazine |

| 2-ethoxypyrimidine |

| 3-ethoxypyridazine |

| 2-ethoxypyridine |

| 4-ethoxypyrimidine |

| 3-chloro-6-ethoxypyridazine |

| 2-chloro-4-ethoxypyrimidine |

| Ethylene |

| 1,2-dicarbonyl compound |

| 1,2-diamine |

| Dihydropyrazine |

| Manganese dioxide |

| Potassium tert-butoxide |

| α-aminoketone |

| Ethyl glyoxal |

| 2-methylaminoacetophenone |

| α-hydroxy ketones |

| Epoxides |

| Alkanolamines |

| Imines |

| Pyrazine 1-oxides |

| Lithium 2,2,6,6-tetramethylpiperidide |

| N,N,N',N'-tetramethylethylenediamine |

| α-iminodiacetonitrile |

| 0D-CuI(PPh3)3 |

| K[Cu(CN)2] |

| CH2Cl2 |

| Toluene |

| EtOH |

| H2O |

| Ethoxyquinolines |

| Ethoxyisoquinolines |

| Hydroxypyrazine |

Interactive Data Table: Synthetic Precursors for Ethoxypyrazines

| Precursor Compound | Target Ethoxypyrazine Derivative | Synthetic Method | Reference |

| α-iminodiacetonitrile | 2-Amino-6-ethoxypyrazine | Cyclization of dinitrile compounds | google.com |

| 0D-CuI(PPh3)3 and this compound | Copper(I) halide mononuclear hybrid | Precursor-based synthesis | rsc.org |

| K[Cu(CN)2] and this compound | Coordination polymer | Slow diffusion crystallization | iucr.orgnih.gov |

| Ethyl glyoxal and 2-methylaminoacetophenone | 2-Methyl-3-ethoxypyrazine | Condensation and ring closure | ontosight.ai |

Elucidation of Reaction Intermediates and Transition States

The formation of this compound and its derivatives can proceed through several key intermediates depending on the synthetic route. In pathways involving nucleophilic substitution, an intermediate is formed where the leaving group is still partially bonded while the incoming nucleophile, in this case, the ethoxide, begins to form a new bond.

In cycloaddition reactions for constructing the pyrazine ring, aza-palladacycle intermediates have been proposed. These intermediates are crucial in palladium-catalyzed [2 + 2 + 2] cycloadditions, where they react with isocyanates to form the pyrimidin-2-one core, a related heterocyclic structure. acs.org

For syntheses starting from aminopyrazines, the conversion to a hydroxypyrazine intermediate is a common strategy. This can be achieved by treating an aminopyrazine with sodium nitrite (B80452) in the presence of an acid. nih.gov This hydroxy intermediate is then alkylated to yield the desired ethoxy derivative. nih.gov

The transition states in these reactions are high-energy structures where bonds are partially broken and formed. For instance, in the nucleophilic aromatic substitution to form this compound, the transition state would involve a pentacoordinate carbon atom on the pyrazine ring. The stability of this transition state is influenced by the substituents present on the ring.

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the pyrazine ring play a critical role in directing the course and rate of synthetic reactions. Electron-withdrawing groups, such as chloro or cyano groups, decrease the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack. This facilitates the substitution of a leaving group with an ethoxide. Conversely, electron-donating groups, like amino or methyl groups, can increase the electron density, potentially slowing down nucleophilic substitution reactions.

The position of substituents also dictates the regioselectivity of the reaction. For instance, in the synthesis of polysubstituted pyrazines, the existing substituents guide the position of the incoming groups. nih.gov In palladium-catalyzed cross-coupling reactions like the Suzuki reaction, the nature and location of halide substituents on the pyrazine ring determine which position is more reactive. nih.gov

The electronic properties of substituents also affect the acidity of other functional groups on the pyrazine ring. An electron-withdrawing chloro substituent, for example, increases the acidity of a carboxylic acid group on the ring, while an electron-donating ethoxy group reduces its acidity.

| Substituent | Electronic Effect | Influence on Nucleophilic Substitution |

| Chloro (-Cl) | Electron-withdrawing | Activates the ring, increasing reaction rate |

| Cyano (-CN) | Electron-withdrawing | Strongly activates the ring |

| Amino (-NH2) | Electron-donating | Deactivates the ring, decreasing reaction rate |

| Methyl (-CH3) | Electron-donating | Deactivates the ring |

| Methoxy (-OCH3) | Electron-donating | Deactivates the ring |

Catalytic Pathways in this compound Synthesis

Catalysis is instrumental in many synthetic routes leading to this compound and its derivatives, offering improved yields and selectivity.

Palladium catalysts are widely used in cross-coupling reactions to form C-C or C-N bonds on the pyrazine ring. The Suzuki-Miyaura coupling, for example, utilizes a palladium catalyst to couple a pyrazine halide with a boronic acid derivative. nih.govvulcanchem.com This method is highly versatile for introducing a wide range of substituents.

The introduction of an ethoxy group can also be achieved through catalytic processes. For instance, the functionalization of a pyrazine core can involve catalytic amination followed by other transformations. vulcanchem.com

In some cases, the synthesis involves the use of a base as a catalyst. For example, the cyclization of α-iminodiacetonitrile derivatives to form the pyrazine ring can be catalyzed by alkali or alkaline earth metal compounds. google.com Similarly, the synthesis of certain pyrazine derivatives can be achieved through intramolecular aldol-type condensation catalyzed by a base like sodium hydroxide. researchgate.net

The choice of catalyst and reaction conditions is crucial for the successful synthesis of this compound. For instance, in the synthesis of 5-amino-6-ethoxypyrazine-2-boronic acid pinacol (B44631) ester, a palladium catalyst is essential for the Miyaura borylation step. vulcanchem.com

| Catalytic Method | Catalyst | Application in Pyrazine Synthesis |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh3)4) | Formation of C-C bonds, introduction of aryl or alkyl groups |

| Nucleophilic Aromatic Substitution | Base catalysis (e.g., NaH, K2CO3) | Introduction of alkoxy groups like ethoxy |

| Buchwald-Hartwig Amination | Palladium complexes | Formation of C-N bonds, introduction of amino groups |

| Metal-catalyzed Cycloaddition | Palladium/Copper dual catalysis | Construction of the pyrazine ring from acyclic precursors |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for 2-Ethoxypyrazine Analysis

Spectroscopy is a fundamental tool for the characterization of this compound, offering non-destructive analysis of its molecular features.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data below is predictive and based on analogous compounds.

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | Pyrazine (B50134) Ring Protons | ~8.0-8.5 | Multiplets | - |

| ¹H | Ethoxy (-OCH₂-) | ~4.1-4.4 | Quartet | ~7.0 |

| ¹H | Ethoxy (-CH₃) | ~1.3-1.5 | Triplet | ~7.0 |

| ¹³C | Pyrazine C-2 (C-O) | ~160 | - | - |

| ¹³C | Pyrazine C-3, C-5, C-6 | ~135-145 | - | - |

| ¹³C | Ethoxy (-CH₂) | ~64 | - | - |

Mass spectrometry provides the molecular weight of this compound and offers clues to its structure through fragmentation patterns. The molecular formula of this compound is C₆H₈N₂O, corresponding to a molecular weight of approximately 124.14 g/mol . nist.govaceschem.comchemimpex.com Electron ionization mass spectrometry data is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook, which is a key resource for the mass spectrum of this compound. nist.gov Analysis of fragmentation patterns helps to confirm the presence of the pyrazine ring and the ethoxy substituent.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretch of the ether group and the aromatic C-H and C=N stretching vibrations of the pyrazine ring. nist.gov A study on bis(ethoxypyrazine)dibromocopper(II) reported IR data for the complex, showing bands at 1601 cm⁻¹ (medium) and 1532 cm⁻¹ (strong), which are likely associated with the pyrazine ring vibrations. The NIST Chemistry WebBook also provides access to the gas-phase IR spectrum of ethoxypyrazine. nist.gov

Table 2: Key IR Absorption Bands for a this compound Containing Complex Data from bis(ethoxypyrazine)dibromocopper(II).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 | Weak | Aromatic C-H Stretch |

| 1601 | Medium | Pyrazine Ring Vibration |

| 1532 | Strong | Pyrazine Ring Vibration |

| 1293 | Strong | C-O-C Asymmetric Stretch (Ether) |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The pyrazine ring system gives rise to characteristic absorptions in the UV region. While specific UV-Vis data for this compound is not detailed in the available search results, related pyrazine derivatives show absorption maxima that provide insight into its electronic behavior. doi.org For example, phenazine, a larger dibenzo-1,4-diazine, exhibits broad absorption bands at 250 nm and 370 nm in ethanol. doi.org The electronic transitions in this compound are expected to involve π → π* and n → π* transitions associated with the aromatic pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Crystallographic Studies of this compound and its Metal Complexes

Crystallography, particularly X-ray diffraction, provides definitive information about the three-dimensional structure of molecules in the solid state.

While the crystal structure of pure this compound is not described in the searched literature, several studies have successfully characterized its metal complexes using single-crystal X-ray diffraction.

A notable example is the coordination polymer catena-poly[[[(this compound-κN)copper(I)]-di-μ2-cyanido][copper(I)-μ2-cyanido]]. scilit.comnih.goviucr.org In this structure, the this compound molecule coordinates to a copper(I) ion through one of its nitrogen atoms. nih.goviucr.org The asymmetric unit contains two distinct copper atoms. One Cu(I) ion is coordinated in a triangular geometry by a nitrogen atom from the this compound ligand and two bridging cyanide groups. scilit.comnih.govresearchgate.net The other copper atom is coordinated linearly by two bridging cyanide groups. scilit.comnih.govresearchgate.net These units form orthogonal polymeric chains that are linked by cuprophilic (Cu···Cu) interactions, with a distance of 2.7958 (13) Å, creating two-dimensional layers. nih.goviucr.orgresearchgate.net

Another study reports the synthesis and crystal structure of bis(ethoxypyrazine)dibromocopper(II). This compound crystallizes in the triclinic space group P-1. The copper atom has a nearly square planar coordination geometry. The ethoxypyrazine ring itself is almost planar, with the ethoxy group slightly twisted out of the plane of the ring.

Furthermore, research into light-emitting copper(I) halide mononuclear hybrids has included the synthesis and structural determination of 0D-CuI(PPh₃)₂(2-EtO-pz), where 2-EtO-pz is this compound. rsc.org These studies confirm the ability of this compound to act as a ligand in creating diverse metal-organic frameworks and molecular clusters. scilit.comrsc.org

Investigation of Coordination Geometries in Metal-Organic Frameworks

The coordination behavior of this compound has been elucidated through its incorporation into metal-organic frameworks (MOFs). A notable example is a copper(I) cyanide-based coordination polymer with the general formula {[Cu(CN)(C₆H₈N₂O)][Cu(CN)]}n. nih.goviucr.orgresearchgate.net Crystal structure analysis of this compound reveals a complex framework where this compound plays a key role in defining the local coordination environment of the metal centers.

The asymmetric unit of this MOF contains two crystallographically distinct copper(I) ions, each featuring a unique coordination geometry. nih.goviucr.orgresearchgate.netscilit.com

First Coordination Sphere (Cu1): One Cu(I) ion is coordinated by a single nitrogen atom from a this compound ligand and two bridging cyanide ligands. This arrangement results in a triangular coordination geometry for the Cu(I) center. nih.goviucr.orgresearchgate.netscilit.com The linkage of these units through the bridging cyanides forms polymeric chains that propagate along the c-axis of the crystal lattice. nih.goviucr.orgresearchgate.net

Second Coordination Sphere (Cu2): The other Cu(I) ion is coordinated by two bridging cyanide groups, adopting an almost linear geometry . nih.goviucr.orgresearchgate.netscilit.com These units assemble into separate polymeric chains that extend parallel to the b-axis. nih.goviucr.orgresearchgate.net

Selected Bond Distances and Angles in a this compound-Containing MOF

| Atoms | Distance (Å) | Atoms | Angle (°) |

|---|---|---|---|

| Cu1–N5 (ethoxypyrazine) | 2.090 (4) researchgate.net | C2/N2–Cu1–C1/N1 | 147.7 (2) iucr.org |

| Cu1–C1/N1 (cyanide) | 1.905 (4) researchgate.net | C2/N2–Cu1–N5 | 103.2 (2) iucr.org |

| Cu1–C2/N2 (cyanide) | 1.888 (4) researchgate.net | C1/N1–Cu1–N5 | 103.2 (2) iucr.org |

| Cu2–C3/N3 (cyanide) | 1.859 (5) iucr.org | C4/N4–Cu2–C3/N3 | 170.5 (2) iucr.org |

| Cu2–C4/N4 (cyanide) | 1.841 (4) iucr.org |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of the copper(I) cyanide MOF featuring this compound is defined by a supramolecular architecture constructed from two types of orthogonal polymeric chains. iucr.orgresearchgate.net The interconnection of these chains forms two-dimensional layers, which are primarily held together by direct metal-metal interactions. nih.goviucr.orgresearchgate.net

A key intermolecular force responsible for the dimensional aggregation of the polymer is the cuprophilic Cu···Cu interaction, with a bond distance of 2.7958 (13) Å. nih.govresearchgate.netscilit.com This interaction effectively stitches the orthogonal [Cu1(CN)₂(ethoxypyrazine)] and [Cu2(CN)] chains together, resulting in the formation of 2D layers parallel to the (100) plane. iucr.orgresearchgate.net

Key Intermolecular and Supramolecular Interactions

| Interaction Type | Participating Groups | Distance (Å) | Role in Crystal Packing |

|---|---|---|---|

| Cuprophilic Interaction | Cu1···Cu2 | 2.7958 (13) nih.goviucr.orgresearchgate.netiucr.org | Links orthogonal polymeric chains to form 2D layers. nih.goviucr.orgresearchgate.net |

| C–H···π Interaction | Cyano groups and this compound rings | Not specified | Provides additional stabilization to the coordination framework. nih.goviucr.orgiucr.org |

Chemical Reactivity and Derivatization of 2 Ethoxypyrazine

Reactivity Patterns of the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. um.edu.my This arrangement significantly influences its chemical reactivity, rendering it electron-deficient and altering its susceptibility to substitution reactions. um.edu.myslideshare.net

Electrophilic Aromatic Substitution Reactions

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is generally resistant to electrophilic aromatic substitution (EAS). vt.edumasterorganicchemistry.comlibretexts.org The nitrogen atoms decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. um.edu.myslideshare.net Resonance structures of pyrazine show electron deficiencies at all carbon positions (2, 3, 5, and 6), further highlighting its deactivation towards electrophilic attack. um.edu.my While pyrazine itself is reluctant to undergo EAS, the presence of activating groups can facilitate such reactions. However, no specific examples of electrophilic aromatic substitution on 2-Ethoxypyrazine were found in the reviewed literature.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. thieme-connect.dersc.org Halopyrazines, for instance, are more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.de The presence of electron-donating groups on the pyrazine ring may necessitate more forceful conditions for nucleophilic exchange to occur. thieme-connect.de

In the context of this compound, while direct nucleophilic attack on the ring is not extensively documented, related reactions on substituted pyrazines provide insight. For example, the ethoxy group itself can be introduced via nucleophilic substitution of a leaving group on the pyrazine ring, such as a halogen. Studies have shown that sodium ethoxide can react with halopyrazines to yield ethoxypyrazine derivatives. um.edu.my Furthermore, nucleophilic substitution reactions have been utilized to replace chloro groups on pyrazine rings with other functionalities in the synthesis of various compounds. nih.gov A specific example includes the reaction of 2-chloro-3-dichloromethyl pyrazine with ethoxide ion, which resulted in the formation of 2-chloro-3-chloromethyl-6-ethoxypyrazine, demonstrating a tele-substitution where the incoming ethoxy group attacks a position distant from the leaving group. chem-soc.si

Oxidation and Reduction Chemistry

The pyrazine ring can undergo both oxidation and reduction reactions. Oxidation of alkylpyrazines with reagents like hydrogen peroxide can lead to the formation of pyrazine N-oxides and di-N-oxides. um.edu.myrsc.org The oxidation of 2-ethoxy- and 2-chloro-pyrazine derivatives with hydrogen peroxide has been specifically studied. rsc.org

Reduction of the pyrazine ring can be achieved using various reducing agents. For instance, the treatment of 2,5-diphenylpyrazine (B189496) with hydriodic acid and red phosphorus yields 2,5-diphenyl-3,6-dihydropyrazine. um.edu.my While pyrazines are generally stable towards acids and alkalis, cleavage of the pyrazine nucleus can occur with hydriodic acid in certain aryl derivatives. um.edu.my

Functionalization of the Ethoxy Moiety

The ethoxy group of this compound offers opportunities for chemical modification, either through cleavage of the ether bond or by derivatization of the ethyl chain.

Cleavage and Modification of the Ether Linkage

Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction typically proceeds through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, acidic cleavage would be expected to yield a phenol (B47542) (2-hydroxypyrazine) and an alkyl halide (ethyl iodide or ethyl bromide). libretexts.org This is because nucleophilic attack is favored at the aliphatic carbon of the ethoxy group rather than the aromatic carbon of the pyrazine ring. libretexts.org

A kinetic study on the thermal decomposition (pyrolysis) of this compound showed that it decomposes into ethylene (B1197577) and the corresponding hydroxypyrazine. rsc.orgacs.orgnih.gov This first-order elimination reaction was studied at temperatures between 650 and 713 K. rsc.org The rate of this reaction is influenced by the electronic effects of the aza 'substituent' and the C–N π-bond order. rsc.org

| Reaction Type | Reagents/Conditions | Products |

| Acidic Cleavage | HBr or HI | 2-Hydroxypyrazine (B42338) and Ethyl bromide/iodide |

| Thermal Pyrolysis | 650-713 K | Ethylene and 2-Hydroxypyrazine |

Derivatization at the Alkyl Chain

Synthesis of Novel this compound-Containing Compounds

The pyrazine ring, substituted with an electron-donating ethoxy group, serves as a versatile platform for the synthesis of more complex molecular architectures. The reactivity of this compound and its derivatives allows for their incorporation into larger heterocyclic systems and the formation of coordination polymers. These synthetic pathways leverage the inherent chemical properties of the substituted pyrazine core to create novel compounds with specific structural and functional attributes.

Heterocyclic Hybrid Compound Synthesis

The synthesis of hybrid molecules that fuse the this compound moiety with other heterocyclic systems is a strategy to develop novel compounds with potentially enhanced biological or material properties. This approach involves leveraging the reactivity of the pyrazine ring or its substituents to engage in reactions that form new cyclic structures.

One notable pathway involves the use of substituted pyrazines as building blocks for fused heterocyclic systems. For instance, pyrazine derivatives can be used to synthesize complex structures like pentathiepino-pyrrolo[1,2-a]pyrazines. In a molybdenum-mediated reaction, a pyrazine derivative featuring a di-ethoxy alkyne moiety reacts with elemental sulfur. This process is thought to involve the addition of a zwitterionic S₅ unit across the alkyne, followed by a cyclization/aromatization step driven by the nitrogen atom of the pyrazine ring, leading to the formation of a novel fused pentathiepin ring system. uni-greifswald.de

Another approach involves the modification of the pyrazine ring through nucleophilic substitution reactions to introduce other heterocyclic groups. For example, 2,3-diphenyl-5-ethoxypyrazine has been synthesized and studied for its biological activity. nih.gov The synthesis of related compounds often starts from a halogenated pyrazine, such as 5-chloro-2,3-bis(4-methoxyphenyl)pyrazine, which undergoes nucleophilic substitution to introduce various substituents. nih.gov This methodology allows for the creation of a library of hybrid compounds where the core pyrazine structure is maintained.

Furthermore, pyrazine derivatives containing reactive functional groups can be used as precursors to build additional heterocyclic rings. A relevant example is the synthesis of triazole and oxadiazole derivatives from a substituted pyrazine-2-carboxylic acid hydrazide. clockss.org Although the specific example starts with a methoxy-substituted pyrazine, the synthetic principle is applicable to ethoxy analogues. The pyrazine hydrazide reacts with carbon disulfide to form intermediates that can be cyclized with reagents like ethanolamine (B43304) or morpholine (B109124) to yield fused triazole or oxadiazole rings, respectively. clockss.org

A direct example of creating a heterocyclic hybrid is the synthesis of allosteric inhibitors for viral proteases. In this context, a piperidin-4-ylethoxy group has been successfully attached to a pyrazine ring, creating ((5-(2-(Piperidin-4-yl)ethoxy)pyrazine-2,3-diyl)bis(4,1-phenylene))dimethanamine as a complex heterocyclic hybrid. nih.gov

Table 1: Examples of Heterocyclic Hybrid Synthesis Involving Pyrazine Derivatives

| Starting Pyrazine Type | Reagents | Resulting Hybrid Structure | Reference |

| Pyrazine with di-ethoxy alkyne | Elemental Sulfur, MoO(S₄)₂₂ | Pentathiepino-pyrrolo[1,2-a]pyrazine | uni-greifswald.de |

| 5-Chloro-2,3-diarylpyrazine | Various Nucleophiles | 5-Substituted-2,3-diarylpyrazines | nih.gov |

| 6-Alkoxypyrazine-2-carboxylic acid hydrazide | 1. CS₂ 2. Ethanolamine / Morpholine | Pyrazinyl-triazole / Pyrazinyl-oxadiazole | clockss.org |

| Substituted 2-bromopyrazine | (N-Boc-piperidin-4-yl)methylamine, Suzuki coupling reagents | Piperidinyl-ethoxypyrazine derivatives | nih.gov |

Formation of Polymeric Structures

This compound can act as a ligand in the assembly of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to metal centers, enabling the formation of extended, ordered structures.

A significant example is the formation of a one-dimensional copper(I) cyanide coordination polymer, specifically catena-poly[[[(this compound-κN)copper(I)]-di-μ₂-cyanido][copper(I)-μ₂-cyanido]]. Current time information in Bangalore, IN.google.com This compound is synthesized via slow diffusion of a this compound solution into an aqueous solution of K[Cu(CN)₂]. Current time information in Bangalore, IN. In the resulting structure, one copper(I) ion is coordinated by a nitrogen atom from the this compound ligand and two bridging cyanide ligands, forming polymeric chains. Current time information in Bangalore, IN.researchgate.net These chains are further linked into two-dimensional layers through cuprophilic (Cu···Cu) interactions. Current time information in Bangalore, IN.researchgate.net

Another class of polymeric structures involving this compound are Hofmann-type clathrates. A guest-free Hofmann clathrate analogue, Fe(this compound)₂{Ag(CN)₂}₂, has been synthesized. clockss.org In this coordination polymer, the this compound molecules act as axial ligands, bridging iron(II) centers which are part of a 2D cyano-bridged framework formed with silver(I) ions. clockss.org The bulky nature of the ethoxy substituent can influence the packing of the ligands and the resulting properties of the material. researchgate.net

The synthesis of these polymers typically involves the reaction of a metal salt (e.g., Fe(ClO₄)₂·6H₂O or Fe(OTs)₂) with this compound and a source of cyanide bridging ligands (e.g., K[Cu(CN)₂] or AgCN) in a suitable solvent system, often involving slow diffusion to promote crystallization. Current time information in Bangalore, IN.researchgate.net

Table 2: Research Findings on Polymeric Structures Containing this compound

| Polymeric Compound | Metal Centers | Synthesis Method | Structural Features | Reference |

| catena-poly[[[(this compound)Cu]-di-μ₂-cyanido][Cu-μ₂-cyanido]] | Copper(I) | Slow diffusion of this compound, K[Cu(CN)₂] in H₂O/EtOH | 1D polymeric chains linked into 2D layers by Cu···Cu interactions. This compound acts as a monodentate ligand. | Current time information in Bangalore, IN.researchgate.net |

| Fe(this compound)₂{Ag(CN)₂}₂ | Iron(II), Silver(I) | Reaction of Fe(OTs)₂, this compound, and AgCN | Hofmann-type clathrate; 2D cyano-bridged Fe-Ag framework with this compound as axial ligands. | clockss.org |

Computational Chemistry and Theoretical Modeling of 2 Ethoxypyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethoxypyrazine at the atomic and electronic levels. These calculations employ the principles of quantum mechanics to model the behavior of electrons and nuclei within the molecule.

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory provides a powerful framework for describing the electronic structure and reactivity of molecules. It conceptualizes chemical bonding as the interaction of atomic orbitals to form a set of molecular orbitals that are delocalized over the entire molecule. researchgate.net Central to this theory in the context of chemical reactivity is the Frontier Molecular Orbital (FMO) concept, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The interaction between the HOMO of an electron donor (Lewis base) and the LUMO of an electron acceptor (Lewis acid) governs many chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound are therefore key indicators of its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

In a study of a copper(I) iodide complex with this compound, DFT calculations were used to determine the frontier orbital energies. The LUMO energy of the isolated this compound ligand was calculated to be 1.605 eV. uni-muenchen.de This value is critical in understanding the electronic transitions and the optical properties of the resulting complex, as the LUMO of the ligand contributes to the conduction band minimum (CBM) of the hybrid material. uni-muenchen.de The analysis showed that the CBM is comprised of orbitals from the organic ligand, including the C 2p and N 2p orbitals of the pyrazine (B50134) ring. uni-muenchen.de

| Ligand | LUMO Energy (eV) | Reference |

|---|---|---|

| 1-ethyl-1H-imidazole | 0.471 | uni-muenchen.de |

| This compound | 1.605 | uni-muenchen.de |

| 2-propylpyrazine | 1.692 | uni-muenchen.de |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. DFT methods are used to optimize molecular geometries, calculate electronic structures, and predict a wide range of properties.

In the study of this compound and its complexes, DFT has been applied extensively. For example, in a novel guest-free Hofmann clathrate analogue, Fe(this compound)₂{Ag(CN)₂}₂, DFT calculations were employed to study the noncovalent interactions within the structure. rsc.org Similarly, the electronic properties and charge transfer mechanisms in copper(I) halide mononuclear hybrids containing this compound as a ligand have been successfully elucidated using DFT. uni-muenchen.de These studies often use functionals like B3LYP in conjunction with appropriate basis sets to achieve reliable results. uni-muenchen.de The structural optimization and electronic structure analysis of these complexes are typically performed at levels like B3LYP/6-31G(d), with frontier orbital properties evaluated using larger basis sets such as 6-311++G(3df, 3pd) for greater accuracy. uni-muenchen.de

Reaction Mechanism Simulations

Theoretical simulations of reaction mechanisms provide a molecular-level view of how chemical transformations occur. These simulations are invaluable for identifying reaction intermediates, transition states, and the energetic profiles of reaction pathways.

Transition State Search and Energy Barriers

A key aspect of simulating a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor determining the reaction rate.

The thermal decomposition of this compound via pyrolysis is a well-documented reaction that proceeds through a cyclic transition state to eliminate ethylene (B1197577) and form 2-hydroxypyrazine (B42338) (which exists predominantly as the 2-pyrazinone tautomer). researchgate.net This reaction is a first-order unimolecular elimination. researchgate.net Experimental studies have shown that the breaking of the C–O bond is the most significant step in the reaction. researchgate.net

While direct DFT calculations on the transition state of this compound pyrolysis are not extensively reported, analogous systems provide a clear picture of the mechanism. A detailed computational study on the pyrolysis of ethoxyquinolines and ethoxyisoquinolines using DFT (with functionals like BMK, MPW1B95, and M06-2X) and ab initio methods has shown that the elimination of ethylene proceeds via a six-membered transition state to produce the corresponding keto tautomer. acs.org This pathway is significantly lower in energy than a four-membered transition state that would lead to the enol form. acs.org For the pyrolysis of N-alkyl substituted 2-aminopyrazines, DFT calculations at the B3LYP/6-311+G(2d,p) level have also identified a six-membered ring transition state for the elimination reaction, with calculated activation energies in good agreement with experimental data. researchgate.net These studies strongly suggest that the pyrolysis of this compound follows a similar pathway, with a six-membered transition state involving the transfer of a hydrogen atom from the ethyl group to one of the pyrazine nitrogen atoms.

| Compound | Activation Energy (kJ/mol) | Method | Reference |

|---|---|---|---|

| N-ethyl substituted 2-aminopyrazine | 252.02 | B3LYP/6-311+G(2d,p) | researchgate.net |

| N-isopropyl substituted 2-aminopyrazine | 235.92 | B3LYP/6-311+G(2d,p) | researchgate.net |

| N-t-butyl substituted 2-aminopyrazine | 234.27 | B3LYP/6-311+G(2d,p) | researchgate.net |

Structure-Activity Relationship (SAR) Modeling

The exploration of a molecule's biological activity through its chemical structure is a cornerstone of medicinal chemistry and drug design. For this compound, Structure-Activity Relationship (SAR) modeling investigates how its structural and electronic features correlate with its interactions with biological targets. This involves both quantitative approaches to predict activity and detailed modeling of its binding to specific receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For pyrazine derivatives, QSAR models are developed to predict properties ranging from antiproliferative effects to aroma thresholds. nih.govijournalse.org These models typically use descriptors calculated through computational methods like Density Functional Theory (DFT) to quantify molecular properties. ijournalse.orgsemanticscholar.org Common descriptors include electronic properties (such as HOMO and LUMO energies), hydrophobicity (LogP), and steric parameters (like molar volume and surface area). semanticscholar.orgwalisongo.ac.id

While comprehensive QSAR studies focusing exclusively on a broad series of this compound analogs are not extensively detailed in publicly available literature, theoretical calculations for the parent molecule have been reported. One analysis presented computed values for several key QSAR descriptors for this compound. These descriptors are fundamental in building predictive models of biological activity.

Table 1: Computed QSAR Descriptors for this compound

| Descriptor | Value | Significance in QSAR |

|---|---|---|

| pIC₅₀ | 5.72 | The negative logarithm of the half-maximal inhibitory concentration; a measure of antagonist drug potency. |

| LogP | 2.25 | The logarithm of the partition coefficient between octanol (B41247) and water; indicates the molecule's hydrophobicity and affects absorption and distribution. brieflands.com |

| HOMO (eV) | 1.28 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's capacity to donate electrons. samipubco.com |

| LUMO (eV) | -0.35 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's capacity to accept electrons. samipubco.com |

Data sourced from a theoretical analysis of various compounds, including this compound.

In broader studies of pyrazine derivatives, QSAR models have been successfully built using multiple linear regression (MLR) and artificial neural networks (ANN) to correlate such descriptors with activities like antiproliferative effects. nih.govresearchgate.net These studies highlight that electronic and physicochemical properties are key determinants of the biological activity of the pyrazine scaffold. semanticscholar.org

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling provides a detailed, three-dimensional view of how a molecule like this compound binds to a target, typically a protein receptor. This modeling is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

A significant example of this compound in this context is its incorporation into a novel, potent negative allosteric modulator for the G-protein-coupled receptor 84 (GPR84). acs.org GPR84 is a receptor implicated in inflammatory and fibrotic diseases. acs.orgnih.gov During the optimization of a series of GPR84 antagonists, a compound (referred to as compound 38 in the study) featuring a this compound moiety was found to be one of the most potent analogs, with a half-maximal inhibitory concentration (IC₅₀) of 5 nM in a human GTPγS assay. acs.org

The development process highlighted challenges and key findings in modeling the interaction:

Lack of a High-Quality Receptor Model: At the time of the research, the absence of resolved crystal structures for GPR84 or its close homologs prevented the development of accurate homology models for structure-based design. acs.org

Ligand-Based Approach: The drug discovery effort relied on a high-throughput screening (HTS) campaign followed by systematic structural modifications to build a structure-activity relationship (SAR). acs.org

Role of the this compound Moiety: The introduction of the this compound group into the "northern region" of the antagonist molecule was a key modification that led to high potency. acs.org This suggests the ethoxy group and the pyrazine ring engage in critical interactions within the receptor's binding pocket. The potency of this compound led to its selection for creating a radiolabeled version to further study ligand-receptor interactions. acs.org

Table 2: Activity of this compound-Containing GPR84 Antagonist

| Compound ID (from study) | Key Structural Moiety | Assay | IC₅₀ (nM) | Key Finding |

|---|

| 38 | this compound | hGTPγS | 5 | One of the most potent analogs identified; selected for radiolabeling. acs.org |

Beyond interactions with biological protein receptors, the role of this compound as a ligand in coordination chemistry has also been computationally and structurally characterized. It has been shown to coordinate with metal ions, such as copper(I), forming coordination polymers. ajchem-a.com In these structures, the this compound molecule binds to the copper ion through one of its nitrogen atoms, demonstrating its capacity to act as a monodentate N-ligand. These studies, supported by X-ray crystallography, provide precise data on bond lengths and angles, offering a different but valuable perspective on the molecule's interaction capabilities. ajchem-a.com

Biological and Bioactivity Research of 2 Ethoxypyrazine Derivatives

Role in Natural Products and Biosynthesis

Pyrazines are a noteworthy class of heterocyclic aromatic compounds, recognized for their presence in various biological systems and their distinct sensory characteristics. dntb.gov.uaontosight.ai

Occurrence in Biological Systems

Pyrazine (B50134) compounds are found almost ubiquitously in nature. nih.govresearchgate.net They have been identified in a wide array of organisms, including plants, insects, and microorganisms. nih.govnih.gov For instance, pyrazines are known to be present in foods like asparagus, potatoes, and wheaten bread. inchem.org They also function as signaling molecules, such as trail and alarm pheromones in ants and as odor signals in certain insects and plants to deter predators. mdpi.com While many alkylpyrazines are common in nature, some specific derivatives like 2-methyl-3-ethoxypyrazine are noted as synthetic and not found in nature. ontosight.aithegoodscentscompany.com However, related compounds such as 2-methyl-3,5 or 6-ethoxypyrazine are listed as flavouring agents. inchem.org The presence of various pyrazine derivatives can be so distinct that their compositional patterns can help differentiate types of tea. mdpi.com

Biosynthetic Pathways and Precursors of Pyrazines

The formation of pyrazines in biological systems and food products occurs through several pathways. The most well-known route is the Maillard reaction, a heat-induced chemical reaction between amino acids and reducing sugars. dntb.gov.uaresearchgate.net However, microorganisms are also capable of synthesizing pyrazines under ambient conditions. nih.gov

Experimental data have shown a clear link between amino acid metabolism and pyrazine production in various microorganisms. researchgate.net Key precursors in these biosynthetic pathways include:

Amino Acids : L-threonine, isoleucine, leucine, valine, and glycine (B1666218) have been identified as precursors. nih.govresearchgate.net For example, supplementing a culture medium with L-threonine can induce the production of pyrazines like 2,5-dimethylpyrazine (B89654). mdpi.comnih.gov

Sugars : As a carbon source, sugars are essential for the Maillard reaction and also support microbial growth for biosynthesis. nih.gov

Other Precursors : Acetoin is a known precursor for the biosynthesis of 2,3,5,6-tetramethylpyrazine (B1682967) by Bacillus species. nih.gov

Different microorganisms utilize distinct pathways. Bacillus subtilis strains isolated from fermented soybeans (natto) are capable of producing a range of alkylpyrazines. nih.gov In Corynebacterium glutamicum, pyrazine biosynthesis has also been studied, while myxobacteria have been found to produce pyrazinone natural products through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line. oup.comacs.org

Metabolic Fate and Degradation Pathways in Biological Systems

The metabolic fate of pyrazines differs between mammals and microorganisms. In humans and animals, the pyrazine ring itself is generally not broken down. nih.govresearchgate.net Instead, the body processes these compounds through metabolic detoxification pathways, which primarily involve the oxidation of side-chains and hydroxylation of the pyrazine ring. nih.govinchem.org Following hydroxylation, the metabolites are typically bound to glutathione (B108866) or conjugated with glucuronic acid and excreted via the kidneys. nih.govresearchgate.net

In contrast, certain bacteria have evolved the ability to use pyrazines as a sole source of carbon and energy, indicating a complete degradation of the molecule. nih.govresearchgate.net The initial step in bacterial degradation of alkylated pyrazines is often oxidative, involving the hydroxylation of the ring at an available position. lmaleidykla.lt For example, the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis and 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium species proceeds through the formation of hydroxylated intermediates. lmaleidykla.lt While initial metabolites have been identified in some cases, the complete mechanisms of ring cleavage and the subsequent degradation pathways in bacteria are not yet fully understood. nih.govlmaleidykla.lt

Pharmacological Applications and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities. nih.govmdpi.comnih.gov These include antimicrobial and anticancer properties, making them a subject of intensive research for drug discovery. ontosight.ainih.gov

Antimicrobial Activity Studies

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and mycobacteria. nih.govnih.gov The development of resistance to existing antibiotics has spurred research into new chemical entities, and pyrazines have emerged as promising candidates. nih.govnih.gov

Research has shown that structural modifications to the pyrazine ring can lead to compounds with enhanced efficacy. For example, 3-Ethoxypyrazine-2-carboxylic acid and its derivatives have been studied for their potent antimycobacterial effects. The mechanism of action for these compounds can involve the disruption of essential cellular processes, such as inhibiting the synthesis of mycolic acids in the mycobacterial cell wall or disrupting the cell membrane's proton motive force. vulcanchem.com

Table 1: Examples of Antimicrobial Activity in Pyrazine Derivatives

| Compound/Derivative | Target Organism | Activity/Findings | Reference(s) |

| 3-Ethoxypyrazine-2-carboxylic acid | Mycobacterium tuberculosis | MIC of 1.56 µg/mL | |

| Propyl derivative of 3-Ethoxypyrazine-2-carboxylic acid | Mycobacterium tuberculosis | MIC of 0.78 µg/mL | |

| Methyl derivative of 3-Ethoxypyrazine-2-carboxylic acid | Trichophyton mentagrophytes | MIC of <1.95 µg/mL | |

| 2,5-bis(1-methylethyl)-pyrazine | Escherichia coli, Staphylococcus aureus | Showed antimicrobial activity | oup.com |

| Pyrazoline derivatives | Various bacteria and fungi | Moderate activity with MIC values of 32-512 µg/mL | nih.govnih.gov |

| 2,6-Bis[2-[2-S-thiosulfuroethylamino]ethoxy]pyrazine | Staphylococcus aureus, Aspergillus terreus | Identified as a bioactive compound in Salvadora persica extract with antimicrobial properties. | researchgate.net |

Anticancer Research

In the field of oncology, pyrazine derivatives have garnered considerable attention as potential anticancer agents. mdpi.comnih.gov Their chemical structures are versatile, allowing for interactions with various biological systems involved in cancer progression. nih.gov A significant area of research focuses on the development of pyrazine-based compounds as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov

Derivatives of pyrazine have been designed and synthesized to target specific kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often mutated or overexpressed in various cancers. vulcanchem.com Research into pyrazine-2-carboxylic acid derivatives has shown that structural modifications can significantly enhance their cytotoxic activity against cancer cell lines, such as those for hepatocellular carcinoma.

Table 2: Anticancer Research on Pyrazine Derivatives

| Compound Class/Derivative | Target/Application | Research Findings | Reference(s) |

| Pyrazine Derivatives | General Anticancer | Act as kinase inhibitors (e.g., EGFR, BRAF). | nih.govvulcanchem.com |

| Pyrazine-2-carboxylic acid derivatives | Hepatocellular Carcinoma | Structural modifications enhanced anticancer activity against liver cancer cells. | |

| Oltipraz | Antitumor Agent | A pyrazine derivative used for its antitumor behavior. | mdpi.com |

| General Pyrazine Derivatives | General Anticancer | A review (2010-2024) highlights their potential as anticancer agents through various mechanisms. | nih.gov |

| Natural Product-Pyrazine Hybrids | General Anticancer | Hybrids often exhibit stronger activity and less toxicity than parent compounds. | mdpi.com |

Anti-inflammatory Properties

Pyrazine derivatives are recognized for their anti-inflammatory potential. rsc.org Research has demonstrated that compounds incorporating the pyrazine structure can exhibit significant anti-inflammatory and analgesic effects. tandfonline.com For instance, a series of pyrazine N-acylhydrazone (NAH) derivatives were synthesized and evaluated, leading to the identification of compounds with notable analgesic and anti-inflammatory properties in animal models. nih.gov One particular derivative, LASSBio-1181, was effective in a chronic inflammation model. nih.gov

Studies on pyrazoline derivatives have also shown potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Certain pyrazoline compounds demonstrated superior inhibition of NO production and iNOS activity compared to the standard drug, Indomethacin (B1671933). nih.gov Furthermore, docking studies have suggested that some pyrazole-linked hydrazone derivatives bind to cyclooxygenase (COX-1 and COX-2) enzymes, with a higher affinity for the inflammation-associated COX-2 isozyme. researchgate.net

A study on pyrazolo[4,3-g]pteridines identified several derivatives with anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema model. jst.go.jp Specifically, compound 11 and derivatives 7f and 8b showed significant effects. jst.go.jp These findings underscore the potential of the pyrazine scaffold in developing new anti-inflammatory agents. mdpi.comrsc.org

Table 1: Anti-inflammatory Activity of Selected Pyrazine and Related Derivatives

| Compound/Derivative | Model/Target | Finding | Reference |

|---|---|---|---|

| LASSBio-1181 | Murine chronic inflammation model | Active analgesic and anti-inflammatory lead | nih.gov |

| Pyrazoline derivative 1c | LPS-stimulated RAW 264.7 cells | Potent inhibitor of nitric oxide (NO) production and iNOS activity | nih.gov |

| Pyrazolopteridine 11 | Carrageenan-induced rat paw edema | Anti-inflammatory activity comparable to indomethacin | jst.go.jp |

| Pyrazolopteridine 8b | Carrageenan-induced rat paw edema | Remarkable anti-inflammatory activity (89.8% inhibition) | jst.go.jp |

Antidiabetic Effects

The pyrazine framework is integral to several antidiabetic agents. A key target in modern diabetes treatment is the enzyme dipeptidyl peptidase-4 (DPP-4), and numerous pyrazine-based compounds have been developed as DPP-4 inhibitors. mdpi.comgoogle.com Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones like GLP-1, which helps regulate blood sugar. mdpi.commdpi.com

Clinically used drugs such as Glipizide contain a pyrazine ring and are employed in the management of diabetes. rsc.org Research into novel pyrazine derivatives continues to yield promising candidates. For example, a series of β-aminoamides with a triazolopiperazine component, which is structurally related to pyrazine, were found to be potent and selective DPP-4 inhibitors. acs.org One compound from this series, 34b , showed an IC₅₀ value of 4.3 nM against DPP-4 and demonstrated significant efficacy in an oral glucose tolerance test in mice. acs.org Further optimization led to a derivative, 46b , with an exceptionally potent IC₅₀ of 0.18 nM. acs.org

Another study on triazolo[4,3-a]pyrazine derivatives identified a potent DPP-IV inhibitor with an IC₅₀ value of 21 nM, which also showed a favorable pharmacokinetic profile. researchgate.net Pyrazole (B372694) derivatives, which share a diazine-like structure, have also been identified as effective DPP-4 inhibitors, with one compound, 2f , showing an IC₅₀ of 1.266 nM, more potent than the reference drug sitagliptin. mdpi.com

Table 2: DPP-4 Inhibitory Activity of Selected Pyrazine-Related Derivatives

| Compound/Derivative | IC₅₀ Value (DPP-4) | Key Feature | Reference |

|---|---|---|---|

| Compound 34b | 4.3 nM | β-aminoamide with triazolopiperazine | acs.org |

| Compound 46b | 0.18 nM | 4-fluorobenzyl-substituted triazolopiperazine | acs.org |

| Triazolo[4,3-a]pyrazine derivative | 21 nM | Potent with good pharmacokinetic profile | researchgate.net |

| Pyrazole derivative 2f | 1.266 nM | More potent than sitagliptin | mdpi.com |

Antiviral Investigations

Pyrazine derivatives are a cornerstone in the development of antiviral drugs. rsc.org Perhaps the most well-known example is Favipiravir, a pyrazine carboxamide derivative that functions as a selective inhibitor of the RNA-dependent RNA-polymerase of various RNA viruses. jrespharm.comscispace.com This mechanism has made it a crucial drug in treating infections like influenza. jrespharm.comscispace.com

Research has expanded to create novel pyrazine-based compounds with broad-spectrum antiviral potential. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and evaluated for their antiviral activities. mdpi.com In one study, compound 3b from this class demonstrated good activity against human coronavirus 229E, with a selectivity index of 7.14, which was better than the standard drug Ribavirin. mdpi.com Other patents have reported 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) scaffolds as potential agents against the influenza A virus. mdpi.com

The strategy of creating hybrid molecules has also been explored. By combining the pyrazine ring of Favipiravir with a 4H-chromen-4-one core, researchers have designed compounds with potential dual-target activity against SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA-polymerase (RdRp). jrespharm.com

Table 3: Antiviral Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Target Virus/Enzyme | Activity/Finding | Reference |

|---|---|---|---|

| Favipiravir | RNA-dependent RNA-polymerase | Broad-spectrum antiviral drug | jrespharm.com |

| Imidazo[1,2-a]pyrazine 3b | Human Coronavirus 229E | IC₅₀ = 56.96 µM; Selectivity Index = 7.14 | mdpi.com |

| 2-phenylimidazo[1,2-a]pyrazin-3-amine | Influenza A virus | Reported as potential antiviral agent | mdpi.com |

Role in Neurological and Cardiovascular Systems

Pyrazine derivatives have demonstrated significant effects on both the neurological and cardiovascular systems. tandfonline.comnih.gov In the central nervous system (CNS), certain pyrazine compounds have been shown to possess CNS depressant and analgesic activities. nih.gov Tricyclic pyridopyrazinone derivatives, for example, were found to have promising analgesic and neuroleptic properties. nih.gov Furthermore, research into cinnamic acid–pyrazine hybrids has revealed neuroprotective effects, with some compounds showing strong activity in protecting human neuroblastoma and microvascular endothelial cell lines from free radical damage. mdpi.com

In the cardiovascular system, pyrazine derivatives are known for their ability to relax smooth muscle and exert anti-thrombotic effects. tandfonline.com A systems pharmacology study indicated that 14 different pyrazine compounds have potential pharmacological benefits for cardiovascular diseases by interacting with relevant protein targets. nih.gov For example, tetramethylpyrazine and 2-methyl-5-propyl-pyrazine interact with the sodium-dependent noradrenaline transporter (SLC6A2), which plays a role in regulating blood pressure. nih.gov Another study focused specifically on 2-ethylpyrazine, finding that it induces vasodilation by stimulating the release of nitric oxide (NO) from the endothelium, which in turn increases peripheral blood flow. nih.gov

Therapeutic Potential of Pyrazine-Based Drugs

The pyrazine scaffold is a privileged structure in drug discovery, forming the core of numerous clinically approved medications with diverse therapeutic applications. mdpi.comrsc.org The versatility of the pyrazine ring allows it to be incorporated into drugs for a wide range of conditions, including cancer, infectious diseases, and metabolic disorders. rsc.orgresearchgate.netnih.gov

Several pyrazine-based drugs are used as anticancer agents, diuretics, and antitubercular therapies. rsc.org For example, Bortezomib is a pyrazine-containing proteasome inhibitor used in cancer treatment, while Pyrazinamide (B1679903) is a first-line drug for tuberculosis. rsc.org Amiloride, a pyrazine derivative, functions as a diuretic. rsc.org The development of pyrazine-based kinase inhibitors has become a major area of research, with several compounds progressing into clinical trials for cancer and inflammatory disorders. nih.gov The oral activity and manageable toxicity profiles of these inhibitors highlight their therapeutic promise. nih.gov

The ongoing research into pyrazine derivatives continues to expand their therapeutic potential, with new compounds being designed and synthesized to target a variety of enzymes and receptors implicated in human diseases. mdpi.comresearchgate.net

Table 4: Examples of Clinically Used or Investigated Pyrazine-Based Drugs

| Drug Name | Therapeutic Area | Mechanism/Target | Reference |

|---|---|---|---|

| Pyrazinamide | Antitubercular | Multiple proposed mechanisms | rsc.org |

| Bortezomib | Anticancer | Proteasome inhibitor | rsc.org |

| Amiloride | Diuretic | Sodium channel blocker | rsc.org |

| Favipiravir | Antiviral | RNA-dependent RNA-polymerase inhibitor | rsc.org |

| Glipizide | Antidiabetic | Sulfonylurea, stimulates insulin (B600854) release | rsc.org |

| Erdafitinib | Anticancer | FGFR inhibitor | researchgate.net |

| Gefitinib | Anticancer | EGFR tyrosine kinase inhibitor | researchgate.net |

Agricultural Applications Research

Beyond pharmaceuticals, pyrazine derivatives, including 2-ethoxypyrazine, have found applications in agriculture. ontosight.aichemimpex.com Their inherent biological activity makes them suitable for use as agents to protect and enhance crop growth. tandfonline.comadv-bio.com

Plant Growth Regulation Studies

Pyrazine compounds are utilized in agriculture as plant growth regulators. ontosight.aichemimpex.com Their application can lead to improvements in crop yield and quality. chemimpex.com The natural occurrence of pyrazines in plants suggests they play a role in the plant's own defense mechanisms. adv-bio.com For instance, pyrazines are produced by unripe fruits to deter animals and also possess natural antimicrobial properties that protect against bacteria and fungi. adv-bio.com

Some pyrazine derivatives may be used as herbicides to combat undesired plant growth. fao.org Research has also shown that pyrazines can serve as natural pesticides. adv-bio.com Their strong aromas can repel pests, and some insects even use pyrazines as alarm pheromones, which could be harnessed for pest control strategies. adv-bio.com The use of pyrazines enhances a plant's natural defenses without harming beneficial pollinators. adv-bio.com While specific studies focusing solely on this compound's role as a plant growth regulator are limited, its inclusion in the broader class of pyrazines with known agricultural applications points to its potential in this field. ontosight.aichemimpex.com

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | 2-Ethylpyrazine | | 2-Methyl-5-propyl-pyrazine | | 2-phenylimidazo[1,2-a]pyrazin-3-amine | | Amiloride | | Bortezomib | | Erdafitinib | | Favipiravir | | Gefitinib | | Glipizide | | Imidazo[1,2-a]pyrazine | | Indomethacin | | LASSBio-1181 | | Pyrazinamide | | Ribavirin | | Sitagliptin | | Tetramethylpyrazine | | Triazolo[4,3-a]pyrazine |

Pest and Disease Management Strategies

Research into this compound and its broader family of pyrazine derivatives has revealed significant potential for applications in agriculture, specifically in the management of pests and diseases. The pyrazine ring, a six-membered heterocycle, has been identified as a key structural component in various biologically active molecules. nih.gov While the pyrazine ring is not yet widely featured in commercial crop protection products, ongoing research is exploring a range of derivatives for their insecticidal, fungicidal, and even herbicidal properties. nih.govresearchgate.net

Pest Management

The exploration of pyrazine derivatives has yielded several compounds with notable insecticidal activity, targeting a range of agricultural pests.

Insecticidal Activity

A significant area of research has focused on N-(5-phenylpyrazin-2-yl)-benzamide derivatives. nih.gov These compounds have demonstrated selective activity against lepidopteran pests. nih.gov Symptomology studies on the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis) revealed that these derivatives interfere with cuticle formation, leading to larval death. nih.gov Genetic studies with P. xylostella have further indicated that the mode of action is linked to the inhibition of Chitin Synthase 1, classifying these compounds as insect growth modulators. nih.gov The activity of two notable analogs, 3i and 3q, is detailed below.

| Compound | Target Pest | Observed Effect |

|---|---|---|

| Analog 3q | Plutella xylostella (Diamondback Moth) | Strong potency, causes severe abnormalities in the cuticle leading to mortality. |

| Analog 3q | Spodoptera littoralis (Egyptian Cotton Leafworm) | Strong potency, causes severe abnormalities in the cuticle leading to mortality. |

| Analog 3i | Spodoptera littoralis (Egyptian Cotton Leafworm) | Shows better potency than other analogs, causing impaired cuticular structure and death. |

Further research into pyrazole derivatives, which share structural similarities with pyrazines, has also identified compounds with insecticidal properties. A series of diacylhydrazine derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold were synthesized and tested against Helicoverpa armigera and P. xylostella. nih.gov Several of these compounds, notably 10g, 10h, and 10x, exhibited higher insecticidal activity than the commercial insecticide tebufenozide. nih.gov

| Compound | LC₅₀ (mg L⁻¹) | Mortality at 500 mg L⁻¹ (%) |

|---|---|---|

| 10g | 27.49 | >90 |

| 10h | 23.67 | 100 (at 200 mg L⁻¹) |

| 10x | 28.90 | Not specified |

| Tebufenozide (Control) | 37.77 | Not specified |

In addition to direct toxicity, some pyrazine derivatives function as semiochemicals. For instance, 2-ethyl-5(6)-methylpyrazine (B1368701) (EMP) has been identified as an alarm pheromone for the red imported fire ant, Solenopsis invicta. mdpi.comresearchgate.net Both isomers, 2-ethyl-6-methylpyrazine (B77461) (2E6MP) and 2-ethyl-5-methylpyrazine (B82492) (2E5MP), and their mixture elicited significant alarm responses in fire ant workers, suggesting their potential use in behavioral pest management strategies. researchgate.net

Herbicidal Activity

The bioactivity of pyrazine derivatives also extends to weed management. The most well-known pyrazine-based herbicide is diquat-dibromide, a non-selective contact herbicide. researchgate.net It acts by interfering with photosynthesis, leading to the rapid breakdown of plant cells. researchgate.net Research has also been conducted on other derivatives, such as aminopyrazinones, which have shown promise as selective pre- and post-emergence herbicides with growth-regulating properties. researchgate.net

Disease Management

In the realm of plant pathology, pyrazine and pyrazole derivatives have demonstrated notable fungicidal activity against a variety of agricultural pathogens.

Fungicidal Activity

A series of novel pyrazoline derivatives containing a β-methoxyacrylate pharmacophore were synthesized and evaluated for their ability to combat plant diseases. acs.org These compounds were tested against several fungal pathogens, with compound 13 emerging as a particularly potent example. acs.org Its efficacy suggests that this class of compounds could serve as a lead for developing new fungicides with a broad spectrum of activity. acs.org

| Target Organism | Activity Type | Effective Concentration (μg mL⁻¹) |

|---|---|---|

| Pseudoperoniospora cubensis | Fungicidal (IC₅₀) | 26.6 |

| Sphaerotheca fuliginea | Fungicidal (IC₅₀) | 57.6 |

| Mythimna separata | Insecticidal (LC₅₀) | 26.6 |

Similarly, pyrazole derivatives have been investigated for their antifungal properties against common spoilage fungi. nih.gov In a study evaluating twenty pyrazole compounds, compound 3b was found to be the most effective, showing significant inhibition zones against Aspergillus species. nih.gov

| Fungal Species | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 32.0 |

| Aspergillus flavus | 30.0 |

A US patent also describes a series of halochlorinated methyl pyrazines and their corresponding ethers and thioethers as having pesticidal properties, including fungicidal and insecticidal activities. google.com

Analytical Methodologies for 2 Ethoxypyrazine Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analyzing volatile and semi-volatile compounds like 2-ethoxypyrazine. Both gas and liquid chromatography are utilized, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas chromatography (GC) is the most prevalent technique for the analysis of this compound and other related pyrazines due to their volatility. chemimpex.com The compound's purity is often confirmed by GC, with standards typically specified as ≥98.0% pure by this method. vwr.combdl.cz

In many analytical applications, particularly in wine analysis, ethoxypyrazines such as 3-isopropyl-2-ethoxypyrazine serve as internal standards for the quantification of other target analytes like 3-alkyl-2-methoxypyrazines. nih.govnih.gov The analysis is commonly performed using capillary gas chromatography, which offers high resolution. For detection, a nitrogen-phosphorus detector (NPD) is frequently employed due to its high sensitivity and selectivity for nitrogen-containing compounds like pyrazines. nih.govvt.edu

Alternatively, GC coupled with mass spectrometry (GC-MS) provides definitive identification and quantification. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity, allowing for detection limits in the nanogram-per-liter (ng/L) range, which is often below the olfactory thresholds of these compounds in wine. nih.gov For highly complex matrices, multidimensional gas chromatography (MDGC or GCxGC) can be employed to resolve co-eluting interferences, further increasing the reliability of the analysis. bio-conferences.orgresearchgate.net

Table 1: Selected Gas Chromatography (GC) Methods Referencing Ethoxypyrazines

| Technique | Internal Standard | Detector | Application | Reference |

| Capillary GC | 3-Isopropyl-2-ethoxypyrazine | Nitrogen-Phosphorus (NPD) | Determination of 3-alkyl-2-methoxypyrazines in musts | nih.gov |

| GC-SIM-MS | 3-Isopropyl-2-ethoxypyrazine | Mass Spectrometry (MS) | Analysis of 3-alkyl-2-methoxypyrazines in wine | nih.gov |

| Capillary GC | 3-Ethyl- and 3-isopropyl-2-ethoxypyrazine | Nitrogen-Phosphorus (NPD) | Measurement of 3-alkyl-2-methoxypyrazines in model wines | vt.edu |

| GC-MS/MS | - | Tandem Mass Spectrometry (MS/MS) | Analysis of 3-alkyl-2-methoxypyrazines in vegetable oils | researchgate.net |

While less common than GC for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) and its variants can also be utilized for the separation of pyrazine (B50134) compounds. bdl.cz Reverse-phase (RP) HPLC methods have been developed for related compounds like 2-ethoxy-3-methylpyrazine. sielc.com These methods often use a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

Research has demonstrated the successful separation of pyrazine regio-isomers, such as 2-methyl-3(5 or 6)-ethoxypyrazine, using HPLC with a chiral column (e.g., Chiralpak AD-H) and a non-polar mobile phase like hexane-isopropanol. nih.gov This indicates that LC methods can be adapted for the specific analysis of this compound, particularly for non-chiral separation or when derivatization is not desired. nih.gov For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) applications with smaller particle columns are also viable. sielc.com A novel LC-MS/MS method was also noted for the detection of 3-alkyl-2-methoxypyrazines, for which 3-isopropyl-2-ethoxypyrazine was used as an internal standard. scispace.com

Gas Chromatography (GC) and its Variants

Extraction and Concentration Methods

Due to the typically low concentrations of this compound in samples, an extraction and pre-concentration step is almost always required before chromatographic analysis. tesisenred.net

Liquid-liquid extraction (LLE) is a conventional method for isolating pyrazines from liquid matrices like wine. bio-conferences.org The process involves extracting the analytes from the aqueous sample into an immiscible organic solvent. tdx.cat Common solvents used for pyrazine extraction include dichloromethane (B109758), diethyl ether, and mixtures of diethyl ether with hexane. bio-conferences.orgtdx.cat A double-step acid/alkali LLE has been optimized for the analysis of methoxypyrazines in fragrant vegetable oils, achieving good recoveries. researchgate.net While effective, LLE can be labor-intensive and may require large volumes of organic solvents. vt.edu